Cas no 1215071-14-9 (tert-butyl N-(3-fluorocyclopentyl)carbamate)
tert-butyl N-(3-fluorocyclopentyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (3-fluorocyclopentyl)carbamate
- 2-Methyl-2-propanyl (3-fluorocyclopentyl)carbamate
- tert-butyl N-(3-fluorocyclopentyl)carbamate
- CS-0057981
- MFCD16657109
- 2382597-64-8
- EN300-198882
- 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate
- DTXSID701227735
- 2848599-63-1
- tert-butyl N-[(1S,3S)-3-fluorocyclopentyl]carbamate
- tert-butyl N-[cis-3-fluorocyclopentyl]carbamate
- N-t-BOC-3-Fluorocyclopentylamine
- tert-butyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate
- tert-butyl N-[trans-3-fluorocyclopentyl]carbamate
- tert-Butyl(3-fluorocyclopentyl)carbamate
- 1215071-14-9
- 2088965-71-1
- SCHEMBL3085434
-
- MDL: MFCD16657109
- Inchi: 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)
- InChI Key: BBJACCZSJXCXSE-UHFFFAOYSA-N
- SMILES: FC1CCC(C1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 203.13215698g/mol
- Monoisotopic Mass: 203.13215698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38.3Ų
tert-butyl N-(3-fluorocyclopentyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T135925-5mg |
tert-Butyl N-(3-Fluorocyclopentyl)carbamate |
1215071-14-9 | 5mg |
$ 70.00 | 2022-06-03 | ||
| TRC | T135925-10mg |
tert-Butyl N-(3-Fluorocyclopentyl)carbamate |
1215071-14-9 | 10mg |
$ 95.00 | 2022-06-03 | ||
| TRC | T135925-50mg |
tert-Butyl N-(3-Fluorocyclopentyl)carbamate |
1215071-14-9 | 50mg |
$ 365.00 | 2022-06-03 | ||
| Chemenu | CM307940-100mg |
tert-Butyl (3-fluorocyclopentyl)carbamate |
1215071-14-9 | 95% | 100mg |
$626 | 2023-01-19 | |
| Chemenu | CM307940-250mg |
tert-Butyl (3-fluorocyclopentyl)carbamate |
1215071-14-9 | 95% | 250mg |
$938 | 2023-01-19 | |
| Chemenu | CM307940-1g |
tert-Butyl (3-fluorocyclopentyl)carbamate |
1215071-14-9 | 95% | 1g |
$1564 | 2023-01-19 | |
| Enamine | EN300-198882-1g |
tert-butyl N-(3-fluorocyclopentyl)carbamate, Mixture of diastereomers |
1215071-14-9 | 95% | 1g |
$1172.0 | 2023-09-16 | |
| Enamine | EN300-198882-5g |
tert-butyl N-(3-fluorocyclopentyl)carbamate, Mixture of diastereomers |
1215071-14-9 | 95% | 5g |
$3396.0 | 2023-09-16 | |
| Enamine | EN300-198882-10g |
tert-butyl N-(3-fluorocyclopentyl)carbamate, Mixture of diastereomers |
1215071-14-9 | 95% | 10g |
$5037.0 | 2023-09-16 | |
| Enamine | EN300-198882-0.05g |
tert-butyl N-(3-fluorocyclopentyl)carbamate, Mixture of diastereomers |
1215071-14-9 | 95% | 0.05g |
$273.0 | 2023-09-16 |
tert-butyl N-(3-fluorocyclopentyl)carbamate Suppliers
tert-butyl N-(3-fluorocyclopentyl)carbamate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on tert-butyl N-(3-fluorocyclopentyl)carbamate
Comprehensive Overview of tert-butyl N-(3-fluorocyclopentyl)carbamate (CAS No. 1215071-14-9)
tert-butyl N-(3-fluorocyclopentyl)carbamate (CAS No. 1215071-14-9) is a fluorinated carbamate derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its tert-butyl and 3-fluorocyclopentyl moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the fluorine atom and carbamate group, contribute to its reactivity and potential applications in drug discovery and material science.
In recent years, the demand for fluorinated compounds like tert-butyl N-(3-fluorocyclopentyl)carbamate has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in how the fluorine substitution influences the compound's interaction with biological targets, a topic frequently searched in AI-driven drug design platforms. The compound's CAS No. 1215071-14-9 is often queried in databases for structure-activity relationship (SAR) studies, reflecting its relevance in modern medicinal chemistry.
The synthesis of tert-butyl N-(3-fluorocyclopentyl)carbamate typically involves the reaction of 3-fluorocyclopentylamine with di-tert-butyl dicarbonate (Boc2O) under mild conditions. This method is favored for its high yield and scalability, making the compound accessible for industrial applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity, ensuring compliance with regulatory standards.
From an environmental perspective, the compound's fluorine atom raises questions about its ecological impact, a concern echoed in green chemistry forums. However, studies suggest that tert-butyl N-(3-fluorocyclopentyl)carbamate exhibits favorable biodegradability under controlled conditions, aligning with the growing emphasis on sustainable chemical synthesis. This aspect is critical for researchers exploring eco-friendly alternatives in organic chemistry.
In the context of drug development, tert-butyl N-(3-fluorocyclopentyl)carbamate is often utilized as a protecting group for amines, enabling selective reactions in multi-step syntheses. Its stability under acidic conditions makes it ideal for peptide coupling and heterocycle formation, processes frequently discussed in pharmaceutical manufacturing circles. The compound's role in prodrug design is another area of active investigation, particularly for CNS-targeting therapeutics.
Market trends indicate a rising interest in custom synthesis of tert-butyl N-(3-fluorocyclopentyl)carbamate, driven by its utility in high-value intermediates. Suppliers often highlight its compatibility with flow chemistry systems, a technology gaining traction in process optimization discussions. The compound's CAS No. 1215071-14-9 is increasingly indexed in electronic laboratory notebooks (ELNs), underscoring its integration into digitalized research workflows.
Future research directions for tert-butyl N-(3-fluorocyclopentyl)carbamate may explore its potential in catalysis or as a ligand in metal-organic frameworks (MOFs). The compound's stereochemical properties also warrant deeper investigation, especially in asymmetric synthesis applications. As computational chemistry tools advance, predictive models for its reactivity could further streamline its use in molecular design pipelines.
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